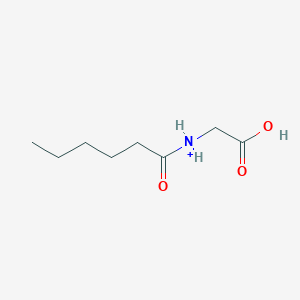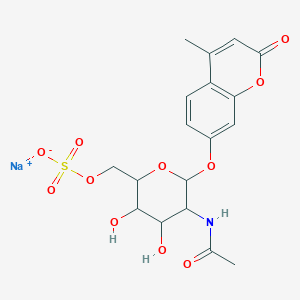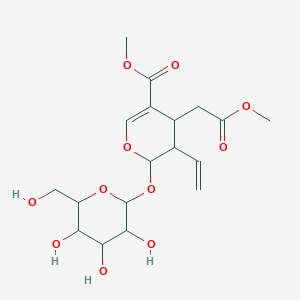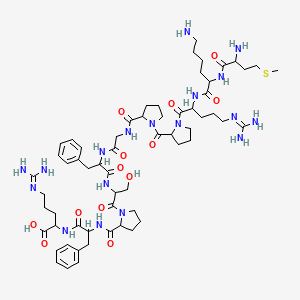
Carboxymethyl(hexanoyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexanoylglycine-d2 is a deuterium-labeled derivative of N-Hexanoylglycine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C8H14D2NO3 and a molecular weight of 176.23 g/mol . The deuterium labeling makes it particularly useful in various analytical and biochemical applications, including metabolic studies and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoylglycine-d2 typically involves the acylation of glycine with hexanoyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Starting Materials: Glycine, Hexanoyl chloride, Deuterium oxide (D2O)
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Glycine is dissolved in deuterium oxide, and hexanoyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Hexanoylglycine-d2 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The use of deuterium oxide in large quantities is a key aspect of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Hexanoylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: N-Hexanoylglycine-d2 can undergo nucleophilic substitution reactions, where the hexanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various N-substituted glycine derivatives.
Scientific Research Applications
N-Hexanoylglycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hexanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The deuterium atoms in the compound provide a unique signature that can be tracked using mass spectrometry. This allows researchers to study the metabolic fate of the compound and its interactions with various enzymes and proteins.
Comparison with Similar Compounds
N-Hexanoylglycine-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Hexanoylglycine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
N-Butanoylglycine: A shorter-chain analog with different metabolic properties.
N-Octanoylglycine: A longer-chain analog with distinct biochemical interactions.
The deuterium labeling in N-Hexanoylglycine-d2 provides enhanced stability and allows for more precise analytical measurements, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C8H16NO3+ |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
carboxymethyl(hexanoyl)azanium |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1 |
InChI Key |
UPCKIPHSXMXJOX-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCC(=O)[NH2+]CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)




![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/structure/B12322897.png)

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)

